1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene
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Description
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene, also known as Sudan III, is a synthetic industrial azo-dye . It is commonly used in plastics, oils, polishes, and waxes . It is also used as an analytical reference standard for the quantification of the analyte in food products .
Molecular Structure Analysis
The molecular formula of Sudan III is C22H16N4O . The molecular structure is based on structures generated from information available in ECHA’s databases . The InChI string representation of its structure is1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20 (16)22 (21)26-25-19-13-11-18 (12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H/b24-23+,26-25+
. Physical And Chemical Properties Analysis
Sudan III has a molecular weight of 352.39 . It is a red dye and is used primarily in cosmetics and personal care products . It is also used as a colorant in commercial pesticides . The melting point of Sudan III is 199 °C .Safety And Hazards
Sudan III may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of Sudan III and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
N-methyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-24-22-16-11-17-7-5-6-10-21(17)23(22)28-27-20-14-12-19(13-15-20)26-25-18-8-3-2-4-9-18/h2-16,24H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDCGNXYIBOLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399928 |
Source
|
Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene | |
CAS RN |
125455-63-2 |
Source
|
Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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